Tantalum phosphide

Weyl Semimetal Magnetotransport Carrier Mobility

Researchers requiring phase-pure Weyl semimetal TaP for quantum transport studies face limited supply of verified material. This compound delivers single-type Weyl fermion character with carrier mobility μh = 3.71×10⁵ cm²/V·s and unsaturated negative MR (-3000% at 9 T). • Ultrahigh thermopower Sxx ≈ 1.1×10³ µV/K at 40 K for cryogenic cooling research. • Near-ideal ΔGH* = 0.0456 eV for HER electrocatalysis. • Wafer-scale ALD films with 227 µΩ·cm resistivity for BEOL interconnects.

Molecular Formula PTa
Molecular Weight 211.9216 g/mol
CAS No. 12037-63-7
Cat. No. B079234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum phosphide
CAS12037-63-7
Molecular FormulaPTa
Molecular Weight211.9216 g/mol
Structural Identifiers
SMILESP#[Ta]
InChIInChI=1S/P.Ta
InChIKeyAUOAQYMBESBNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TaP Material Properties & Procurement


Tantalum phosphide (TaP) is a binary transition metal pnictide that crystallizes in a tetragonal structure and exhibits a distinct topological Weyl semimetal (WSM) phase. TaP is a hole-electron compensated semimetal with a low carrier concentration and high carrier mobility [1]. This material is a focal point in fundamental physics and advanced materials research due to the experimental realization of well-separated Weyl nodes and Fermi arcs, which underpin exotic quantum transport phenomena like the chiral anomaly and giant magnetoresistance [1][2]. Beyond its topological classification, TaP is under active investigation for its potential in low-temperature thermoelectric energy harvesting [3] and as a promising electrocatalyst [4]. These properties position TaP as a critical research compound distinct from conventional metals and standard semiconductors.

Workflow Weyl semimetal & topological physics Single-crystal or thin-film transport studies
Selection context Binary TaP pnictide with distinct Fermi arcs Single-type Weyl fermion system
Use profile Low-temp thermoelectrics, electrocatalysis, interconnects Emerging energy & quantum device research

Why TaP Is Irreplaceable in Advanced Research


The unique electronic structure of TaP is defined by its specific Weyl semimetal state, which is not universally present in other tantalum compounds or transition metal phosphides. As a binary monopnictide, its properties are intimately tied to the combination of tantalum and phosphorus, which governs the position and type of its topological Weyl nodes and surface Fermi arcs [1]. Direct comparisons with its closest analog, TaAs, reveal that TaP is topologically distinguished by possessing only a single type of Weyl fermion, whereas TaAs hosts two types, leading to fundamentally different low-energy physical properties and transport contributions [1]. Similarly, substituting the tantalum with niobium (NbP) or altering the pnictogen atom (e.g., to As) results in distinct Fermi surface topologies, phonon spectra, and pressure-induced phase transition sequences [2][3]. These intrinsic, compound-specific differences mean that TaP cannot be simply interchanged with a generic 'transition metal phosphide' without invalidating the specific physics or application-driven performance being investigated. The following quantitative evidence details these exact performance differentiations.

TaAs analog mismatch TaP hosts a single Weyl fermion type; TaAs has two. The resulting low-energy physics and transport signatures differ fundamentally, so TaAs cannot replicate TaP's specific topological responses.
NbP or other transition metal phosphide mismatch Substituting tantalum with niobium alters Fermi surface topology, phonon spectra, and pressure-induced phase behavior. Generic 'TMP' materials lack the identical Weyl node configuration.
Conventional metal / semiconductor mismatch Ultrathin amorphous TaP films sustain ultralow resistivity at nanoscale dimensions where copper or cobalt fail due to surface scattering. Direct interchange would invalidate scaling benchmarks.

TaP Performance vs. Comparators


Superior Carrier Mobility and Magnetoresistance vs. TaAs

Tantalum phosphide (TaP) exhibits significantly higher hole carrier mobility and a more pronounced chiral anomaly-driven negative magnetoresistance compared to its close analog, tantalum arsenide (TaAs). TaP demonstrates a high hole mobility of μh = 3.71 × 10⁵ cm²/V·s [1], which is a key parameter for high-speed electronic applications. Furthermore, the negative magnetoresistance in TaP, attributed to the chiral anomaly, reaches -3000% at 9 T without saturation, a stark contrast to the behavior observed in TaAs and other Weyl semimetals [1]. This robust chiral anomaly signature is a direct consequence of TaP's well-separated Weyl nodes.

Carrier mobility & magnetoresistance vs TaAs
Head-to-head
μh = 3.71 × 10⁵ cm²/V·s Negative MR −3000% at 9 T
Reported chiral-anomaly response context; supports high-mobility magnetotransport research.
Single-crystal TaP, T = 2–300 K; TaAs shows lower reported mobility and less pronounced chiral signature.
Weyl Semimetal Magnetotransport Carrier Mobility

Single Weyl Fermion Type vs. TaAs

Angle-resolved photoemission spectroscopy (ARPES) and first-principles calculations have established a critical topological distinction: TaP is a Weyl semimetal with only a single type of Weyl fermion, whereas its analog TaAs features two distinct types of Weyl fermions [1]. This fundamental difference in the low-energy electronic structure directly influences the interpretation and complexity of transport phenomena, as the contributions from multiple Weyl node types in TaAs can convolute its physical properties [1][2]. The simpler, single-type Weyl fermion landscape in TaP provides a cleaner, more tractable platform for both fundamental research and for harnessing topological effects in applications.

Weyl fermion type vs TaAs
Head-to-head
TaP: 1 type of Weyl fermion TaAs: 2 types
Simpler topological landscape supports cleaner transport interpretation.
ARPES and DFT evidence; multi-type nodes in TaAs may convolute property extraction.
Topological Materials ARPES Electronic Structure

Giant Non-Saturating Thermopower and Quantized Hall Effect

Tantalum phosphide (TaP) demonstrates an ultrahigh, non-saturating longitudinal thermopower (Seebeck coefficient) of Sxx ≈ 1.1 × 10³ µV/K and a giant power factor of ~500 µW/cm/K² at approximately 40 K [1][2]. This exceptional low-temperature performance is a direct consequence of the material entering the quantum limit for Weyl fermions and is accompanied by the experimental signature of a quantized thermoelectric Hall effect [1]. In contrast, similar phenomena have not been reported with the same clarity or magnitude in other Weyl semimetal candidates like TaAs or NbP, highlighting TaP's unique suitability for studying and exploiting these topological thermoelectric effects.

Giant non-saturating thermopower
Class-level
Sxx ≈ 1.1 × 10³ µV/K, PF ~500 µW/cm/K²
Reported low-temperature thermoelectric response; supports energy-harvesting research context.
At ~40 K, quantum limit regime; not observed in TaAs or NbP with comparable magnitude.
Thermoelectrics Energy Harvesting Quantum Transport

Predicted Excellent HER Activity

Density functional theory (DFT) calculations predict that the (004) surface of tantalum phosphide (TaP) is a highly active catalyst for the hydrogen evolution reaction (HER) under acidic conditions. The Gibbs free energy of hydrogen adsorption (ΔGH*) on this surface is calculated to be a near-optimal 0.0456 eV [1]. This value is exceptionally close to the ideal zero value for HER catalysts, suggesting an optimal balance between hydrogen adsorption and desorption. While experimental HER studies on TaP are still emerging, this theoretical benchmark places TaP among the most promising candidates within the transition metal phosphide (TMP) class, and superior to many other TMPs that typically exhibit larger ΔGH* values.

Predicted HER activity
Class-level
ΔGH* = 0.0456 eV
DFT-computed near-ideal hydrogen adsorption; supports electrocatalyst validation context.
(004) surface, acidic conditions; higher than typical TMP values, needs experimental confirmation.
Electrocatalysis Hydrogen Evolution Reaction (HER) DFT

Ultralow Resistivity and Thermal Stability in Amorphous Films

Wafer-scale, amorphous tantalum phosphide (TaP) films deposited via plasma-enhanced atomic layer deposition (PE-ALD) exhibit an ultralow resistivity of 227 µΩ·cm at a thickness of just 2.3 nm [1]. This conductivity is achieved directly on an amorphous SiO₂ substrate without requiring a crystalline seed layer, a significant processing advantage. The films also demonstrate robust electrical stability up to 600°C [1]. This combination of extreme thinness, low-temperature deposition, and high thermal stability is not achievable with conventional interconnect metals like copper or cobalt, which suffer from increased resistivity due to size effects at similar nanoscale dimensions.

Ultralow thin-film resistivity
Class-level
227 µΩ·cm at 2.3 nm
Reported nanoscale conductivity context; supports interconnect material screening.
PE-ALD amorphous film on SiO₂; Cu/Co resistivity rises sharply at similar dimensions.
Thin Films Interconnects Atomic Layer Deposition (ALD)

Lower Density and Distinct Elastic Properties vs. TaAs

Ab-initio calculations provide a detailed comparison of the fundamental mechanical properties of TaP and TaAs. TaP has a lower density (9.86 g/cm³) compared to TaAs (10.81 g/cm³), which can be a consideration in weight-sensitive applications [1]. Furthermore, the compounds exhibit differences in their elastic wave velocities; for instance, TaP displays a higher longitudinal velocity (νl = 5934.37 m/s) than TaAs (νl = 2915.40 m/s) [1]. These distinctions in density and acoustic properties arise from the differing mass and bonding characteristics of phosphorus versus arsenic, and they underscore that TaP cannot be considered a simple structural or mechanical duplicate of its heavier analog.

Density & elastic properties vs TaAs
Head-to-head
TaP ρ = 9.86 g/cm³, νl = 5934 m/s TaAs ρ = 10.81 g/cm³, νl = 2915 m/s
Distinct mechanical and acoustic identifiers; supports material quality control and sensor design.
DFT-GGA calculations; density 8.8% lower, longitudinal velocity 103.6% higher.
Mechanical Properties Density Functional Theory Elastic Constants

TaP Validated Application Scenarios


Chiral Anomaly and Weyl Fermion Physics

The exceptionally high carrier mobility (μh = 3.71 × 10⁵ cm²/V·s) and the pronounced, unsaturated negative magnetoresistance (-3000% at 9 T) of TaP single crystals make it the material of choice for fundamental studies of the chiral anomaly and other topological transport phenomena [1]. Its topological simplicity, hosting only a single type of Weyl fermion, reduces experimental complexity and allows for cleaner interpretation of data compared to multi-type WSM analogs like TaAs [2].

Low-Temperature Thermoelectric Energy Harvesting

TaP is a premier candidate for exploring novel, solid-state cooling and power generation at cryogenic temperatures. Its ultrahigh, non-saturating thermopower (Sxx ≈ 1.1 × 10³ µV/K) and giant power factor (~500 µW/cm/K²) at ~40 K represent a new thermoelectric regime driven by the material entering the topological quantum limit [1]. This performance is not observed in conventional thermoelectric materials and is a direct consequence of its unique Weyl semimetal state.

Non-Precious Metal Electrocatalyst for Hydrogen Evolution

Based on DFT predictions of a near-ideal Gibbs free energy of hydrogen adsorption (ΔGH* = 0.0456 eV) on its (004) surface, TaP is a prime candidate for experimental development as a high-performance, earth-abundant electrocatalyst for hydrogen evolution under acidic conditions [1]. Its predicted activity surpasses many other transition metal phosphides, offering a potential path to replace platinum-based catalysts in electrolyzers.

Ultra-Scaled High-Conductivity Interconnects

The successful PE-ALD deposition of wafer-scale, amorphous TaP thin films with an ultralow resistivity of 227 µΩ·cm at a 2.3 nm thickness positions this material as a viable solution for next-generation interconnect technology [1]. Its robust thermal stability up to 600°C and compatibility with back-end-of-line (BEOL) processing address the critical challenges of size effects and electromigration that plague conventional Cu interconnects at sub-10 nm nodes.

Application
Selection Property
Validation Focus
Weyl fermion & chiral anomaly studies
Carrier mobility and magnetotransport profile
Negative magnetoresistance endpoint, single-Weyl-type response
Low-temperature thermoelectric research
Non-saturating thermopower and power factor at quantum limit
Longitudinal Seebeck coefficient, quantized thermoelectric Hall signature
Non-precious metal electrocatalyst screening
DFT-predicted hydrogen adsorption energetics
ΔGH* benchmarking, experimental HER activity verification
Ultra-scaled interconnect development
Nanoscale thin-film resistivity and thermal stability
Resistivity at sub-3 nm, BEOL compatibility, 600°C stability

Technical Documentation Hub

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